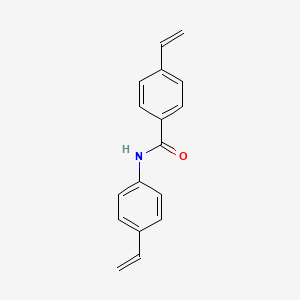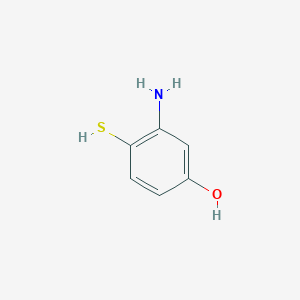
(2S)-2-phenylbutane-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-phenylbutane-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenylbutane-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-phenylbutan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. For example, the use of a chiral catalyst such as ®- or (S)-BINAP in combination with a reducing agent like sodium borohydride can yield this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-phenylbutan-2-one using alcohol dehydrogenases (ADHs) is a common method. This approach is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenylbutane-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 2-phenylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 2-phenylbutyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-phenylbutan-2-one
Reduction: 2-phenylbutane
Substitution: 2-phenylbutyl chloride
Scientific Research Applications
(2S)-2-phenylbutane-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Industry: this compound can be used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which (2S)-2-phenylbutane-2-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze the reduction or oxidation of the alcohol group. The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and undergoes the catalytic process.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-phenylbutane-2-ol: The enantiomer of (2S)-2-phenylbutane-2-ol, which has the opposite stereochemistry.
2-phenylbutan-2-one: The corresponding ketone, which can be reduced to form this compound.
2-phenylbutane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral catalysis. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
XGLHYBVJPSZXIF-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@](C)(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


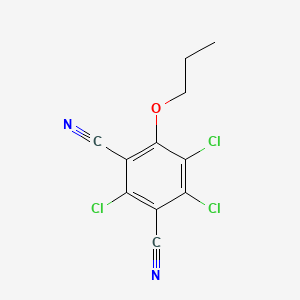
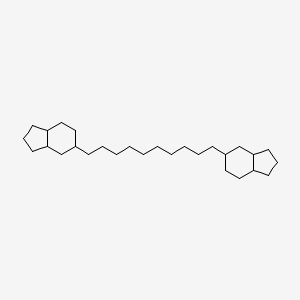
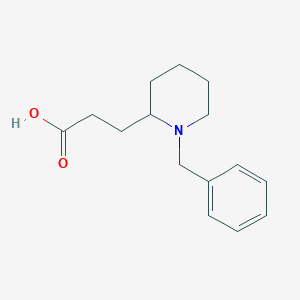
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)

![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
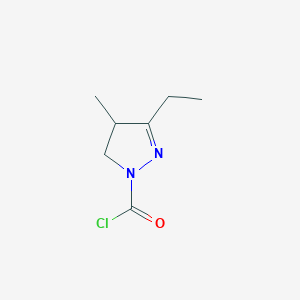
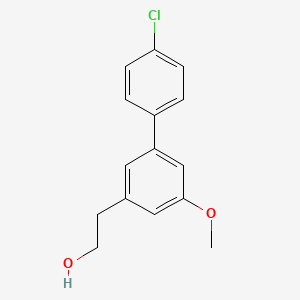
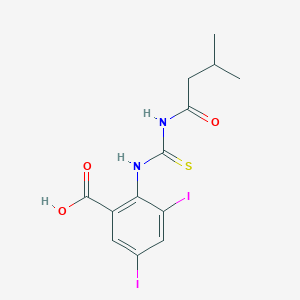
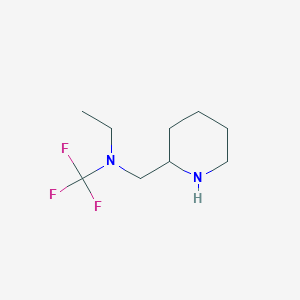
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
